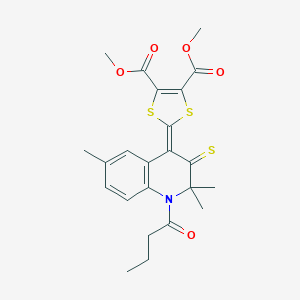
N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methoxy group, and two chlorine atoms attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted benzamides with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry: N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new materials and chemical entities.
Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on cellular processes. It may serve as a model compound to investigate the interactions of similar structures with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features may be exploited to create molecules with specific pharmacological activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The amino and methoxy groups, along with the benzamide structure, allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide
- N-(5-amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide
- N-(5-amino-2-methoxyphenyl)formamide
Comparison: N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide is unique due to the presence of two chlorine atoms on the benzamide ring, which significantly influences its reactivity and potential applications. In contrast, similar compounds like N-(5-amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide and N-(5-amino-2-methoxyphenyl)-2-piperidin-1-ylacetamide lack these chlorine atoms, resulting in different chemical properties and reactivity profiles. N-(5-amino-2-methoxyphenyl)formamide, on the other hand, has a simpler structure with a formamide group, making it less versatile in terms of chemical modifications.
By understanding the unique features and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-5-3-9(17)7-12(13)18-14(19)10-4-2-8(15)6-11(10)16/h2-7H,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJAIQMSTWXEGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-bromobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B413541.png)

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3-chloro-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B413544.png)
![5-acetyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B413545.png)


![2-(4-ethoxyphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B413549.png)
![4-chlorobenzaldehyde (1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)hydrazone](/img/structure/B413550.png)
![Diethyl 2-[6-ethoxy-2,2-dimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B413551.png)

![DIMETHYL 2-[1-(4-FLUOROBENZOYL)-7-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B413556.png)
![5-(4-fluorobenzoyl)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B413559.png)

